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REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[C:5]([N:9]([CH2:13]CO)[CH2:10][CH2:11]O)([CH3:8])([CH3:7])[CH3:6].CO.C(OCC)C.[CH:23]([Cl:26])(Cl)Cl>>[Cl:3][CH2:11][CH2:10][N:9]([CH2:13][CH2:23][Cl:26])[C:5]([CH3:8])([CH3:7])[CH3:6]
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Name
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|
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Quantity
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30 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
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Quantity
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40 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
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Quantity
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30 g
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Type
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reactant
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Smiles
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C(C)(C)(C)N(CCO)CCO
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Name
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|
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Quantity
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20 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
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Quantity
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10 mL
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Type
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reactant
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Smiles
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CO
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|
Name
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|
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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stirred at 20° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred for 18 hours at 20° C.
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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refluxed for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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WASH
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Details
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washed with ethyl ether
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Type
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CUSTOM
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|
Details
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dried under vacuum
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Name
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|
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Type
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product
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Smiles
|
ClCCN(C(C)(C)C)CCCl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 81% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |